2,3-Dichloro-benzamidine hydrochloride

Descripción

Overview of 2,3-Dichloro-benzamidine Hydrochloride

This compound (CAS 55154-87-5) is a synthetic organic compound belonging to the benzamidine family. Structurally, it consists of a benzamidine core with chlorine substitutions at the 2 and 3 positions of the aromatic ring, forming a hydrochloride salt. Its molecular formula is C₇H₇Cl₃N₂ , with a molecular weight of 225.50 g/mol . The compound exists as a white solid under standard conditions and is soluble in polar solvents such as water and ethanol.

Key Physical and Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₇Cl₃N₂ | |

| Molecular Weight | 225.50 g/mol | |

| Appearance | White solid | |

| Purity | ≥96% (typical commercial grade) | |

| SMILES Code | N=C(N)C1=CC=CC(Cl)=C1Cl.Cl |

This compound is a derivative of benzamidine, which is a well-known reversible inhibitor of serine proteases such as trypsin, thrombin, and plasmin. The introduction of chlorine atoms at the 2 and 3 positions enhances its reactivity and selectivity in biochemical applications.

Discovery and Development History

The synthesis of this compound emerged from systematic studies on benzamidine derivatives aimed at optimizing protease inhibition. Early benzamidine derivatives, such as 4-aminobenzamidine dihydrochloride (CAS 2498-50-2), were developed in the mid-20th century for enzyme inhibition. The dichloro-substituted variant was later synthesized to explore structure-activity relationships (SARs) and improve binding affinity to target enzymes.

Synthetic Pathways

- Nitrile Conversion : Benzonitrile derivatives undergo ammonolysis to form amidines. For 2,3-dichloro-benzamidine, 2,3-dichlorobenzonitrile reacts with ammonia under high-pressure conditions to yield the amidine intermediate.

- Salt Formation : The amidine is protonated using hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

Key Developments

Significance in Benzamidine Chemistry

This compound represents a critical advancement in benzamidine chemistry, particularly in modulating electronic and steric effects. The dichloro substitution pattern influences:

- Electron-Withdrawing Effects : Chlorine atoms at positions 2 and 3 withdraw electron density from the aromatic ring, stabilizing the amidine group and enhancing its planarity for enzyme binding.

- Steric Hindrance : The bulky chlorine atoms at adjacent positions may restrict rotation of the benzamidine core, potentially altering binding kinetics.

Comparison with Other Benzamidine Derivatives

| Compound | CAS Number | Chlorine Positions | Key Applications |

|---|---|---|---|

| Benzamidine HCl | 1670-14-0 | None | General protease inhibition |

| 3-Chloro-benzamidine | 25412-62-8 | Position 3 | Enzyme purification |

| 3,5-Dichloro-benzamidine | 188257-67-2 | Positions 3 and 5 | Selective inhibition |

| 2,3-Dichloro-benzamidine | 55154-87-5 | Positions 2 and 3 | Affinity chromatography |

The 2,3-dichloro configuration is less common than 3,5-substituted analogs, suggesting niche applications where steric and electronic properties are finely tuned.

Historical Applications in Chemical Research

This compound has been utilized primarily as a ligand in affinity chromatography for purifying enzymes and proteins. Its role in this context includes:

- Immobilization : Covalent attachment to chromatographic supports (e.g., agarose) to create affinity columns.

- Selective Binding : Targeting serine proteases or other enzymes with amidine-binding sites, enabling high-purity separations.

Notable Research Applications

- Protease Purification : Used to isolate novel proteases from biological samples, such as fish granzyme A.

- Biomaterials Development : Incorporated into polymer coatings to inhibit thrombin and reduce coagulation during blood contact.

Advantages Over Non-Dichlorinated Analogues

- Enhanced Stability : Chlorine substituents improve resistance to hydrolysis and enzymatic degradation.

- Reduced Nonspecific Binding : Steric effects from adjacent chlorines may minimize off-target interactions.

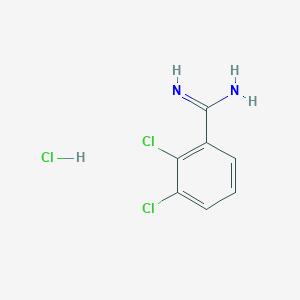

Structure

2D Structure

Propiedades

IUPAC Name |

2,3-dichlorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKDAZJJQSAOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655158 | |

| Record name | 2,3-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55154-87-5 | |

| Record name | 2,3-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Benzamidine, a related compound, is known to interact with several proteins such asKallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and cellular signaling.

Mode of Action

Based on the targets of benzamidine, it can be inferred that 2,3-dichloro-benzamidine hydrochloride might interact with its targets to modulate their activities, leading to changes in the associated biological processes.

Actividad Biológica

2,3-Dichloro-benzamidine hydrochloride is a compound belonging to the amidine class, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzaldehyde with an appropriate amidine precursor. The resulting compound is characterized by its unique structural properties, which contribute to its biological activities.

Biological Properties

1. Antifungal Activity:

Research indicates that amidine derivatives, including this compound, exhibit antifungal properties. A study demonstrated that certain benzamidine derivatives showed weak antifungal activities against various fungal strains in vitro, suggesting that modifications to the benzamidine structure could enhance efficacy .

2. Antitumor Activity:

Benzamidine derivatives have been reported to possess antitumor activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds similar to 2,3-dichloro-benzamidine have been shown to interfere with protein kinases that regulate cell cycle progression and apoptosis .

3. Trypanocidal and Antiprotozoan Activity:

Some studies have indicated that amidines can exhibit trypanocidal effects against Trypanosoma species, which are responsible for diseases like Chagas disease. The biological activity is attributed to the ability of these compounds to disrupt cellular processes in protozoa .

4. Mechanism of Action:

The biological activity of this compound is primarily linked to its role as a protein kinase inhibitor. It interacts with serine/threonine kinases and affects various signaling pathways involved in cell growth and survival. This interaction can lead to the modulation of apoptosis and other critical cellular functions .

Case Studies

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, a series of benzamidine derivatives were synthesized and tested for antifungal activity against Candida albicans and Aspergillus niger. The results indicated that while most compounds displayed minimal antifungal effects, specific modifications enhanced their potency significantly.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 2,3-Dichloro-benzamidine | 64 µg/mL |

| Benzamidine (control) | 32 µg/mL |

Case Study 2: Antitumor Potential

A study conducted on human cancer cell lines revealed that this compound inhibited cell proliferation at concentrations above 10 µM. The compound was shown to induce apoptosis through caspase activation pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 12 |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Protease Inhibition

2,3-Dichloro-benzamidine hydrochloride is recognized for its role as a protease inhibitor. It acts as a competitive inhibitor for various serine proteases, including trypsin and thrombin. The compound is effective in preventing the degradation of proteins in biological samples, making it valuable in proteomic studies.

- Usage Concentrations :

- General protease inhibition: ~1 mM

- Yeast protease inhibition: 0.5 to 4.0 mM

2. Western Blot Analysis

The compound is utilized in western blotting techniques to prevent non-specific degradation of proteins during sample preparation. This application is crucial for maintaining the integrity of target proteins during analysis.

3. Immunoprecipitation

In immunoprecipitation protocols, this compound is employed to enhance the specificity of antibody binding by inhibiting unwanted proteolytic activity.

4. Synthesis of α-Ketoimides

Recent studies have highlighted the use of this compound in the synthesis of α-ketoimides through metal-free C-H functionalization reactions. This method showcases the compound's versatility in organic synthesis.

Case Study: Synthesis of α-Ketoimides

A study demonstrated that when styrene was reacted with benzamidine hydrochloride under iodine (I₂) and tert-butyl hydroperoxide (TBHP) catalysis, high yields of α-ketoimides were obtained (up to 90%) . This reaction exemplifies the utility of this compound in synthetic organic chemistry.

| Reaction Conditions | Yield (%) |

|---|---|

| Styrene + Benzamidine | 90% |

| Ethylbenzene + Benzamidine | 82-88% |

| 4-Chloroethylbenzene + Benzamidine | 85% |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key benzamidine derivatives and their substituent profiles, highlighting structural similarities and differences:

| Compound Name | Substituent Positions | Functional Groups | CAS RN | Similarity Score* | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2,3-Dichloro-benzamidine HCl | 2,3-positions | -Cl, -NH₂⁺HCl | Not provided | Reference | ~220.09† |

| 3-Methoxybenzamidine HCl | 3-position | -OCH₃, -NH₂⁺HCl | 57075-83-9 | 1.00 | 186.63 |

| 2-Methoxybenzimidamide HCl | 2-position | -OCH₃, -NH₂⁺HCl | 18637-00-8 | 0.92 | 186.63 |

| 2-Ethoxybenzimidamide HCl | 2-position | -OCH₂CH₃, -NH₂⁺HCl | 38148-63-9 | 0.92 | 200.66 |

| 4-Hydroxybenzamidine HCl | 4-position | -OH, -NH₂⁺HCl | 5071-96-5 | 0.91 | 154.59 |

*Similarity scores derived from cheminformatics comparisons (e.g., Tanimoto index) .

†Calculated based on molecular formula (C₇H₆Cl₂N₂·HCl).

Key Observations:

Substituent Electronic Effects :

- The chlorine atoms in 2,3-Dichloro-benzamidine HCl are electron-withdrawing, reducing the basicity of the amidine group compared to electron-donating groups like methoxy (-OCH₃) or hydroxy (-OH) . This may influence interactions with negatively charged residues in enzyme active sites.

- Methoxy and ethoxy groups (e.g., 2-Methoxybenzimidamide HCl) increase solubility in polar solvents but reduce membrane permeability compared to chlorinated analogs .

Lipophilicity :

- Chlorine substituents significantly increase log P values (a measure of lipophilicity), enhancing tissue penetration and bioavailability in hydrophobic environments. For example, 2,3-Dichloro-benzamidine HCl is expected to have a higher log P than 4-Hydroxybenzamidine HCl .

Positional Isomerism: Substituent position impacts steric and electronic interactions.

Comparison with Non-Benzamidine Halogenated Analogs

- 3,3'-Dichlorobenzidine Dihydrochloride: A biphenyl derivative with -NH₂ groups and chlorine substituents. While structurally distinct from benzamidines, its dihydrochloride salt form and chlorine atoms suggest shared reactivity in acidic conditions. However, benzidine derivatives are associated with higher toxicity due to metabolic activation into carcinogenic intermediates .

- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl: Features a fluorinated aromatic group but differs in core structure (ester vs. amidine). The 2,3-difluorophenyl moiety in related compounds may mimic chlorine’s electronic effects but with weaker van der Waals interactions .

Q & A

Q. What are the standard synthetic routes for 2,3-Dichloro-benzamidine hydrochloride, and what analytical methods are used to confirm its purity?

Synthesis typically involves the nitrile-to-amidine conversion using HCl/ammonia or Pinner reaction conditions. Key steps include:

- Chlorination of benzamidine precursors under controlled stoichiometry.

- Purification via recrystallization (ethanol/water mixtures) or column chromatography.

- Characterization by 1H/13C NMR (to confirm aromatic substitution patterns) and mass spectrometry (to verify molecular ion peaks and chlorine isotopic patterns) .

- Purity assessment via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in water) .

Q. How is this compound utilized in enzyme inhibition studies?

This compound is often employed as a competitive inhibitor for serine proteases (e.g., trypsin-like enzymes) due to its amidine group’s affinity for catalytic sites. Methodologies include:

Q. What safety protocols are recommended for handling this compound?

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact.

- Storage in airtight containers at 2–8°C to prevent hydrolysis.

- Emergency procedures: Immediate rinsing with water for skin exposure; consult SDS for spill management .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data for this compound across different assay systems?

- Assay Optimization : Validate conditions (pH, ionic strength) to ensure consistency. For example, variations in buffer systems (Tris vs. phosphate) may alter ligand-enzyme interactions .

- Structural Analog Comparison : Test derivatives (e.g., 3,5-Bis(trifluoromethyl)-benzamidine hydrochloride) to isolate electronic/steric effects .

- Meta-Analysis : Cross-reference data with PubChem or ChEMBL entries to identify outliers .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Intermediate Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance nitrile activation.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve intermediate stability .

Q. How can computational modeling guide the design of 2,3-Dichloro-benzamidine derivatives for enhanced selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.